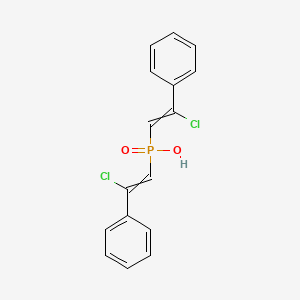
Bis(2-chloro-2-phenylethenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloro-2-phenylethenyl)phosphinic acid: is a chemical compound with the molecular formula C16H13Cl2O2P It is known for its unique structure, which includes two chloro-phenylethenyl groups attached to a phosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloro-2-phenylethenyl)phosphinic acid typically involves the reaction of 2-chloro-2-phenylethylene with a phosphinic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like a Lewis acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-chloro-2-phenylethenyl)phosphinic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphinic acids.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloro-2-phenylethenyl)phosphinic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is investigated for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. It is also studied for its interactions with enzymes and proteins .
Medicine: Its unique structure allows it to interact with biological targets in specific ways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mécanisme D'action
The mechanism of action of bis(2-chloro-2-phenylethenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic acid moiety plays a crucial role in these interactions, often forming strong bonds with metal ions or active sites of enzymes .
Comparaison Avec Des Composés Similaires
Phosphonic acids: Compounds with a similar phosphorus-containing structure but with different substituents.
Phosphinic acids: Compounds with a similar phosphinic acid moiety but different organic groups attached.
Uniqueness: Bis(2-chloro-2-phenylethenyl)phosphinic acid is unique due to its specific combination of chloro-phenylethenyl groups and phosphinic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
4895-50-5 |
|---|---|
Formule moléculaire |
C16H13Cl2O2P |
Poids moléculaire |
339.1 g/mol |
Nom IUPAC |
bis(2-chloro-2-phenylethenyl)phosphinic acid |
InChI |
InChI=1S/C16H13Cl2O2P/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) |
Clé InChI |
VVZZGGIOQPWFIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
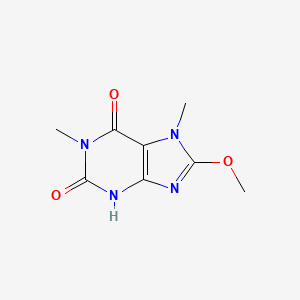
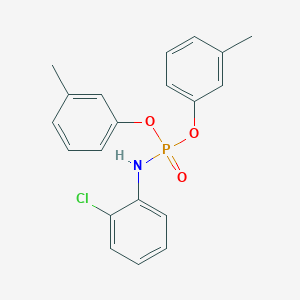
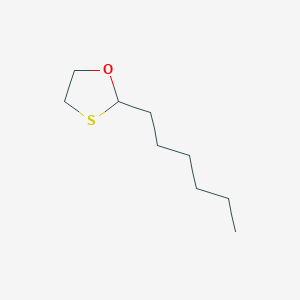
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

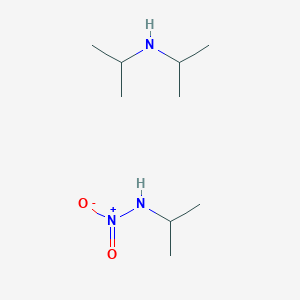
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
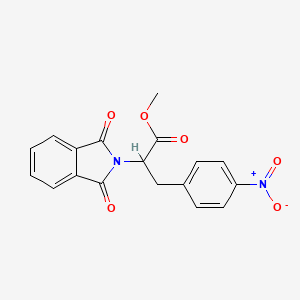
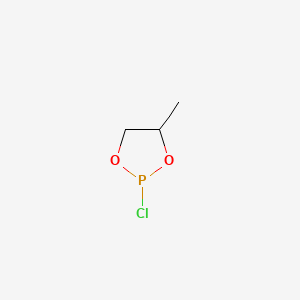
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
